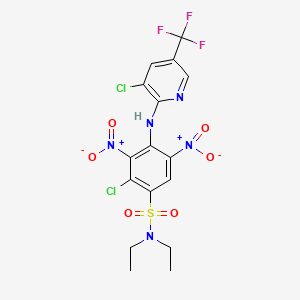
Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide core with various substituents such as chloro, trifluoromethyl, pyridinyl, diethyl, and dinitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action can vary depending on the biological context and the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar core structures but different substituents.
Chloropyridines: Compounds containing chloro and pyridinyl groups.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to benzene rings.
Uniqueness
The uniqueness of Benzenesulfonamide, 2-chloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-N,N-diethyl-3,5-dinitro- lies in its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
133230-04-3 |
|---|---|
Molekularformel |
C16H14Cl2F3N5O6S |
Molekulargewicht |
532.3 g/mol |
IUPAC-Name |
2-chloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N,N-diethyl-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C16H14Cl2F3N5O6S/c1-3-24(4-2)33(31,32)11-6-10(25(27)28)13(14(12(11)18)26(29)30)23-15-9(17)5-8(7-22-15)16(19,20)21/h5-7H,3-4H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
AKPPCQWEZACMAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C(=C1)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)

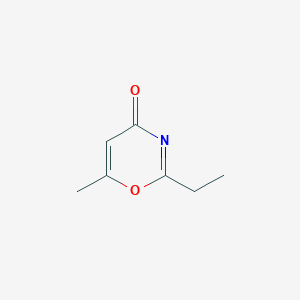
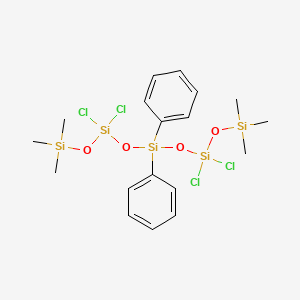
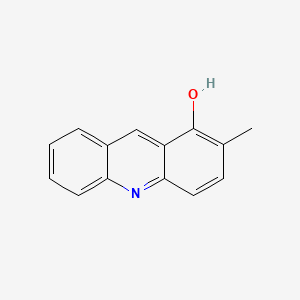
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
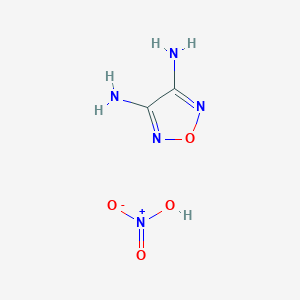
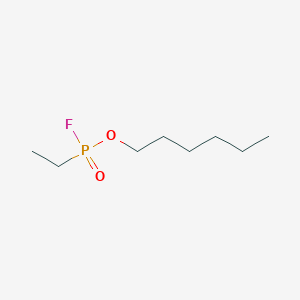
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
